N-(4-bromo-2-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a bromo-fluorophenyl group, a pyrrole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction between an aldehyde and an amine.
Attachment of the Bromo-Fluorophenyl Group: This step involves a nucleophilic substitution reaction where a bromo-fluorophenyl halide reacts with a suitable nucleophile.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiol-ene reaction or a similar mechanism.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo or fluoro substituents, potentially leading to debromination or defluorination.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, nitriles, and amines can be used under conditions such as reflux or microwave-assisted synthesis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. The presence of the triazole and pyrrole rings suggests possible applications in the development of antifungal, antibacterial, or anticancer agents.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability under various conditions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-bromo-2-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(4-bromo-2-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of substituents, which can influence its reactivity, biological activity, and physical properties. The presence of both bromo and fluoro groups, along with the triazole and pyrrole rings, provides a distinctive set of characteristics that can be leveraged in various applications.
Properties
Molecular Formula |
C17H17BrFN5OS |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17BrFN5OS/c1-2-5-15-21-22-17(24(15)23-8-3-4-9-23)26-11-16(25)20-14-7-6-12(18)10-13(14)19/h3-4,6-10H,2,5,11H2,1H3,(H,20,25) |
InChI Key |
SQQPMCRMZXJBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.